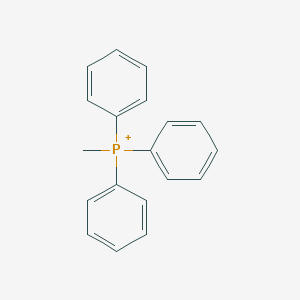

三苯甲基膦

描述

Methyltriphenylphosphonium is an organophosphorus compound with the formula [(C6H5)3PCH3]Br. It is the bromide salt of a phosphonium cation and is a white salt that is soluble in polar organic solvents . It is mainly used in organic synthesis as a Wittig reagent and as a phase transfer catalyst in the production of Powder Coatings . It is also used as a phase transfer catalyst in synthetic chemistry .

Synthesis Analysis

Methyltriphenylphosphonium can be synthesized by reacting sodium tungstate with methyltriphenyl-, allyltriphenyl-, butyltriphenyl- and benzyltriphenyl-phosphonium bromides . The structures of the synthesized compounds were solved by direct methods and Fourier techniques and refined on F2 using full-matrix least-squares procedures .Molecular Structure Analysis

The molecular formula of Methyltriphenylphosphonium bromide is C19H18BrP. Its average mass is 357.224 Da and its monoisotopic mass is 356.032928 Da . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis

Methyltriphenylphosphonium is used widely for methylenation via the Wittig reaction . It is also used in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold .Physical And Chemical Properties Analysis

Methyltriphenylphosphonium bromide has a molecular formula of C19H18BrP, an average mass of 357.224 Da, and a monoisotopic mass of 356.032928 Da . It is a white salt that is soluble in polar organic solvents .科学研究应用

线粒体研究和细胞代谢: TPMP 用于测量线粒体膜电位,并将生物活性化合物(如抗氧化剂)靶向到线粒体。一项研究发现,微摩尔浓度的 TPMP 可以抑制贴壁细胞的细胞呼吸,并特异性抑制克雷布斯循环酶 2-酮戊二酸脱氢酶复合物 (OGDHC) (Elkalaf 等人,2016).

癌症研究中的抗有丝分裂活性: 二萜异甜菊醇的 TPMP 阳离子显示出抗有丝分裂活性,特别是在海胆胚胎模型中引起有丝分裂停滞和异常有丝分裂纺锤体的形成。这表明在癌症治疗中的潜在应用 (Strobykina 等人,2015).

分析化学和分离科学: TPMP 已用于三元深共熔溶剂中,用于选择性识别和提取苦艾草中的芦丁和槲皮素,表明其在分析化学中的用途 (Ma, Tang, & Row, 2017).

化学合成和还原反应: 在有机合成中,甲基三苯甲基膦四氢硼酸盐已被用作各种化合物的稳定且通用的还原剂,包括醛、酮和叠氮化物 (Firouzabadi & Adibi, 1998).

生物能量学研究: TPMP 已用于研究 α-肾上腺素能激动剂对脂肪细胞线粒体膜电位的影响 (Davis & Martin, 1982).

绿色化学应用: 甲基三苯甲基膦甲基碳酸酯是一种绿色化学试剂,用于维蒂希烯化反应,与传统方法相比,提供了一种更环保的方法 (Cattelan 等人,2015).

安全和危害

属性

IUPAC Name |

methyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFQCTBZOPUVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1779-49-3 (bromide) | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20166591 | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylmethylphosphonium | |

CAS RN |

15912-74-0 | |

| Record name | Triphenylmethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmethylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRIPHENYLPHOSPHONIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05G6U0TXS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)